N-(3-fluorophenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine

Lipophilicity Drug-likeness Permeability

Researchers constructing kinase-focused libraries often face SAR reproducibility failures caused by uncharacterized N2-aryl substitutions. This 3-fluorophenyl variant delivers a distinct electronic profile (σ_m = +0.34) that directly addresses hinge-region binding uncertainty. Its 5-nitro group enables downstream reduction to a 5-amino handle, while the morpholino moiety at C6 supports further derivatization. - Distinctive ¹⁹F NMR handle (~δ -113 ppm) for unambiguous purity determination. - Intermediate cLogP (2.8) and TPSA (100.4 Ų) predict solubility suitable for 10-100 µM biochemical assays. - Compact MW (333 Da) and synthetic robustness make it an ideal building block for diverse screening libraries.

Molecular Formula C15H16FN5O3
Molecular Weight 333.323
CAS No. 1203112-67-7
Cat. No. B2608674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine
CAS1203112-67-7
Molecular FormulaC15H16FN5O3
Molecular Weight333.323
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)NC2=CC(=CC=C2)F)N3CCOCC3)[N+](=O)[O-]
InChIInChI=1S/C15H16FN5O3/c1-10-13(21(22)23)14(20-5-7-24-8-6-20)19-15(17-10)18-12-4-2-3-11(16)9-12/h2-4,9H,5-8H2,1H3,(H,17,18,19)
InChIKeyXXLGYMBINIIRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluorophenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine: Compound Profile for Procurement


N-(3-fluorophenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine (CAS: 1203112-67-7) is a synthetic small-molecule belonging to the 2-(arylamino)-4-methyl-6-morpholino-5-nitropyrimidine family [1]. This scaffold is recognized as a privileged structure in medicinal chemistry for the development of ATP-competitive kinase inhibitors [2]. The compound is listed as a research chemical by multiple suppliers; however, its primary pharmacological characterization data (e.g., target engagement, cellular potency, selectivity profiles) are not publicly disclosed in peer-reviewed literature or patent biological examples at this time. This evidence guide therefore focuses on physicochemical and structural differentiation factors that are directly quantifiable and meaningful for compound selection and procurement decisions in the absence of comprehensive bioactivity data.

Scaffold 2-Anilinopyrimidine kinase inhibitor family
Differentiator Meta-fluoro N2-aryl substitution for hinge-binding SAR
Bioactivity No public target engagement data; scaffold-level inference only

Why Generic In-Class Analogs Cannot Replace This Compound


Within the 4-methyl-6-morpholino-5-nitropyrimidine series, the N2-aryl substituent is the primary site of structural variation and is known to exert profound effects on kinase target engagement, selectivity, and drug-like properties [1]. Even seemingly minor modifications—such as repositioning a fluoro substituent from the para to the meta position on the phenyl ring—can alter the compound's dipole moment, hydrogen-bonding capacity with hinge-region residues, and overall molecular conformation [2]. Generic substitution with a closely related analog (e.g., N-(4-fluorophenyl)methyl or N-(2,4-dimethoxyphenyl) derivatives) therefore carries a high risk of introducing uncharacterized changes in target affinity, selectivity, and ADME behavior, undermining the reproducibility of biological experiments and the validity of SAR campaigns [3]. The following quantitative evidence dimensions provide a basis for deliberate compound selection.

1
Target Meta-fluoro aniline electronic profile (σ_m +0.34)
Risk Para-fluoro or electron-donating analogs may shift hinge-binding thermodynamics
2
Target Direct N-aryl conjugation with 3-fluorophenyl ring
Risk N-benzyl or N-alkyl analogs lack π-overlap, potentially altering hinge-region geometry
3
Target Intermediate cLogP 2.8; balanced permeability-solubility prediction
Risk More lipophilic or hydrophilic analogs may shift assay compatibility in cellular contexts

Quantitative Differentiation vs. Closest Structural Analogs


Comparative Lipophilicity and Permeability: cLogP and TPSA Assessment

The target compound exhibits an intermediate lipophilicity profile relative to its closest N2-substituted analogs. The cLogP of N-(3-fluorophenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine (Target) is predicted at 2.8, falling between the more hydrophilic N-(2,4-dimethoxyphenyl) analog (cLogP ~2.3) and the more lipophilic N-{4-[(difluoromethyl)sulfanyl]phenyl} analog (cLogP ~3.6) [1][2]. The topological polar surface area (TPSA) for the Target compound is calculated at 100.4 Ų, identical to the core scaffold value shared by all analogs, as the N2-aryl substituent does not introduce additional H-bond acceptors beyond those already present [3]. This intermediate cLogP position suggests a balanced solubility-permeability profile potentially more suitable for cellular assays than the extreme lipophilicities of certain comparators.

cLogP & TPSA Profile
Class-level inference
cLogP 2.8 (Target) vs 2.3 and 3.6
Target TPSA 100.4 Ų Comparators TPSA 100.4 Ų
Intermediate lipophilicity may support cellular assay compatibility
Computed consensus cLogP; experimental logD not available
Lipophilicity Drug-likeness Permeability

Meta-Fluoro Substitution and Hinge-Binding Hydrogen Bond Geometry

The Target compound's 3-fluorophenyl substituent at the N2-amino position can be compared with the 4-fluorophenylmethyl analog (CAS 1203396-28-4) and the 2,4-dimethoxyphenyl analog (CAS 1203205-72-4). Fluorine substitution at the meta position (Target) exerts a distinct electron-withdrawing inductive effect (Hammett σ_m = +0.34) compared to the para-fluoro analog (σ_p = +0.06) [1]. The stronger electron withdrawal at the meta position increases the acidity of the adjacent N-H donor in the aryl-NH-pyrimidine motif, which has been shown in analogous 2-anilinopyrimidine kinase inhibitor series to modulate the strength and geometry of the hinge-region hydrogen bond with the kinase backbone carbonyl, potentially altering kinase selectivity profiles [2]. Although direct biochemical IC50 values are unavailable, this electronic difference provides a rational, calculated basis for selecting the Target compound over the para-fluoro regioisomer in kinase SAR campaigns.

Hammett σ Meta-F Effect
Class-level inference
σ_m = +0.34 (Target) vs σ_p = +0.06 (para-F)
Stronger electron withdrawal modulates hinge-region H-bond donor acidity
Δσ = +0.28; applied to 2-anilinopyrimidine class
Hinge binding Kinase inhibition Substituent effect

Hydrogen Bond Donor/Acceptor Profile: N2-Aryl vs. N2-Benzyl and Alkyl Analogs

The Target compound possesses a single H-bond donor (the N2-aryl N-H) and seven H-bond acceptors, identical to the N-(2,4-dimethoxyphenyl) analog [1]. In contrast, the N-(4-fluorophenyl)methyl analog (CAS 1203396-28-4) introduces a benzylic methylene linker that eliminates the direct N-aryl conjugation present in the Target, fundamentally altering the electronics of the amino group [2]. The N-[2-(cyclohex-1-en-1-yl)ethyl] analog (CAS 1203212-43-4) replaces the aromatic N2 substituent with an aliphatic group, removing π-stacking interactions with kinase hinge residues [3]. The Target's specific donor/acceptor pattern—one N-H donor, an aniline-type nitrogen that can act as a conformational toggle, and the 3-fluorophenyl ring capable of edge-to-face aromatic interactions—constitutes a distinct pharmacophoric signature not replicated by any single comparator.

H-Bond Donor/Acceptor
Supporting evidence
1 HBD (N-H), direct N-aryl, 7 HBA
Aniline-like conjugation absent in N-benzyl/N-alkyl analogs
Pharmacophoric signature distinct from closest comparators
Hydrogen bonding Drug-likeness Scaffold diversity

Molecular Weight and Ligand Efficiency Potential

The Target compound (MW = 333.32 g/mol) occupies a favorable molecular weight range for lead-like chemical space, sitting well below the commonly cited Lipinski upper limit of 500 Da [1]. Comparator analysis shows that the N-(2,4-dimethoxyphenyl) analog (MW = 345.35 g/mol) is heavier by 12.03 Da, while the N-{4-[(difluoromethyl)sulfanyl]phenyl} analog (MW = 397.4 g/mol) is significantly heavier by 64.08 Da [2][3]. Lower molecular weight correlates with improved ligand efficiency metrics when normalized by target potency; assuming equivalent binding affinity, the Target compound would demonstrate higher ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) than its higher-MW comparators [4]. This property is particularly valued in fragment-based drug discovery and lead optimization programs where maintaining low molecular weight is a key design criterion.

MW & Ligand Efficiency
Class-level inference
333.32 g/mol; 24 heavy atoms
Lower MW vs analogs supports higher potential ligand efficiency
~3-17% theoretical LE advantage assuming equipotency
Ligand efficiency Fragment-like properties Lead optimization

Vendor Purity and Characterization Data Cross-Comparison

Vendor-reported purity for the Target compound typically ranges from 95% to 97% by HPLC, comparable to the N-(2,4-dimethoxyphenyl) analog (typically 95-97%) and the N-(4-fluorophenyl)methyl analog (95%) [1][2][3]. However, the Target compound benefits from a well-defined ¹H NMR and LC-MS characterization package that includes confirmation of the 3-fluoro regioisomer identity, which is critical because the synthetic route can potentially generate the 3-fluoro isomer contaminated with trace 2-fluoro or 4-fluoro byproducts if starting materials are not rigorously controlled [4]. Selection of a supplier that provides COA with HPLC trace, NMR spectrum, and MS data specific to the 3-fluorophenyl substitution—rather than generic documentation—ensures batch-to-batch reproducibility in biological assays.

Vendor Purity & 19F NMR
Supporting evidence
≥95% HPLC; ¹⁹F δ ~ -113 ppm
Meta-fluoro identity verifiable by 19F NMR, not available in non-fluorinated analogs
Confirm batch-specific COA with NMR and HPLC trace
Chemical purity Quality control Procurement benchmarking

Limitation: Absence of Public Head-to-Head Bioactivity Data

As of the assessment date, no peer-reviewed publications, patent biological examples, or public biochemical profiling datasets (e.g., ChEMBL, BindingDB, PubChem BioAssay) were identified that report quantitative IC50, Ki, or EC50 values for N-(3-fluorophenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine against specific biological targets. Similarly, no head-to-head comparative pharmacology data were found for any of the closest structural analogs. The differentiation evidence presented in this guide is therefore derived from computational predictions, physicochemical measurements, and class-level structure-activity relationship inferences from the broader 2,4-diamino-5-nitropyrimidine kinase inhibitor series [1]. Prospective buyers should verify with suppliers whether any proprietary in-house screening data are available before making procurement decisions.

Bioactivity Data Gap
Data to verify
No public IC₅₀, Ki, or EC₅₀ identified
Target engagement unverified; all SAR based on class-level inference
Request vendor in-house data; consider PKC-θ inhibitor series with published IC₅₀
Data gap Peer-reviewed literature Primary pharmacology

Recommended Application Scenarios Based on Differentiation Evidence


Focused Kinase Inhibitor Library for Hinge-Binding SAR Exploration

The Target compound's 3-fluorophenyl N2-substituent provides a distinct electronic profile (σ_m = +0.34) compared to para-fluoro and electron-donating analogs, making it a valuable tool compound for probing the electronic requirements of kinase hinge-region binding [2]. Its intermediate cLogP (2.8) and TPSA (100.4 Ų) predict acceptable solubility and permeability for biochemical kinase assays conducted at 10 µM to 100 µM compound concentrations [1]. Researchers constructing focused libraries around the 4-methyl-6-morpholino-5-nitropyrimidine core should include this compound to benchmark the contribution of meta-fluoro substitution to kinase panel selectivity.

Synthetic Intermediate for Late-Stage Diversification via SNAr

The 5-nitro group on the pyrimidine core serves as both a strong electron-withdrawing activator for nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions and as a potential synthetic handle for subsequent reduction to a 5-amino group [4]. The 3-fluorophenylamine substitution at C2 is chemically robust under standard SNAr conditions, allowing further derivatization at C4 (or C6 via morpholine displacement) without compromising the N2-aryl motif. This synthetic versatility, combined with the compound's low molecular weight (333 Da), positions it as an attractive intermediate for generating diverse screening libraries [3].

Negative Control in Phenotypic Screening Cascades

In the absence of confirmed target engagement data, the Target compound can serve as a structurally matched negative control in cell-based phenotypic assays, provided it is empirically confirmed to lack activity in the primary assay endpoint at concentrations up to 30 µM [1][6]. Its physical properties (cLogP 2.8, MW 333 Da) overlap with drug-like chemical space, reducing the risk that observed inactivity is due to poor cell permeability rather than genuine lack of target modulation. This application is contingent upon the user performing confirmatory dose-response testing in their specific assay system.

Analytical Reference Standard for LC-MS and 19F NMR Methods

The distinctive isotopic pattern of the single fluorine atom in the 3-fluorophenyl group, combined with the characteristic UV absorbance of the 5-nitropyrimidine chromophore (λ_max ~330-350 nm), makes the Target compound suitable as an analytical reference standard for developing and validating LC-MS/MS methods [5]. The ¹⁹F NMR chemical shift at approximately δ -113 ppm provides an unambiguous spectroscopic handle for quantitative ¹⁹F NMR purity determination, which is a distinguishing advantage over non-fluorinated analogs within the same scaffold series [5].

Application
Selection Property
Validation Focus
Kinase hinge-binding SAR studies
Meta-fluoro electronic profile (σ_m)
Hinge-region binding thermodynamics and selectivity panel
Late-stage SNAr diversification
5-Nitro as electron-withdrawing activator
Synthetic route robustness and amino group conversion
Phenotypic assay negative control
Drug-like physicochemical profile without confirmed target engagement
Empirical inactivity confirmation at ≤30 µM in user assay
LC-MS/19F NMR reference standard
Distinctive 19F signal and UV chromophore
Method validation and regioisomer confirmation
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